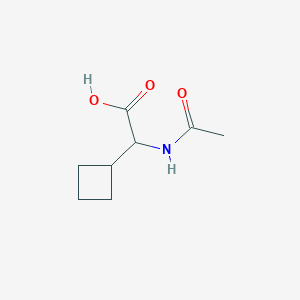
2-Cyclobutyl-2-acetamidoacetic acid
Overview
Description
2-Cyclobutyl-2-acetamidoacetic acid is a chemical compound with the CAS Number: 49607-07-0 . Its IUPAC name is (acetylamino)(cyclobutyl)acetic acid .
Molecular Structure Analysis
The molecular formula of 2-Cyclobutyl-2-acetamidoacetic acid is C8H13NO3 . The InChI code for this compound is 1S/C8H13NO3/c1-5(10)9-7(8(11)12)6-3-2-4-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) .Scientific Research Applications
Synthesis and Structural Analysis
Efficient Synthesis Methods : The synthesis of cyclobutane amino acids, including derivatives of 2-cyclobutyl-2-acetamidoacetic acid, has been developed through formal [2+2] cycloaddition and Michael–Dieckmann-type reactions, providing an efficient route to obtain these compounds with controlled stereochemistry (Avenoza et al., 2005).
Crystal Structure Analysis : Studies on the crystal structure of related cyclobutane compounds, such as 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide, have provided insights into their molecular configurations, showcasing the non-planarity and specific hydrogen-bonding interactions characteristic of these molecules (Yan-bai Yin et al., 2007).
Applications in Drug Development
Antagonist Development for Medical Applications : Research into phenylpyrazole glutamic acid piperazine backbones has led to the discovery of highly potent P2Y₁₂ antagonists, with some structures incorporating cyclobutyl amide moieties. These compounds have shown significant efficacy in inhibiting platelet aggregation, highlighting the therapeutic potential of cyclobutane derivatives in cardiovascular disease treatments (Zech et al., 2012).
Antimicrobial Compounds : Synthesis efforts have led to novel cyclobutane analogues with promising antimicrobial properties. These studies expand the potential of cyclobutane derivatives in developing new antimicrobial agents, demonstrating broad-spectrum efficacy against various bacterial and fungal strains (Darwish et al., 2014).
Materials Science and Organic Synthesis
- Advanced Synthesis Techniques for Complex Structures : The development of asymmetric cross-coupling reactions to synthesize complex, chiral cyclobutanes opens new avenues in materials science and organic synthesis. These methods facilitate the creation of bioactive molecules and drug candidates, showcasing the versatility and utility of cyclobutane scaffolds (Goetzke et al., 2021).
properties
IUPAC Name |
2-acetamido-2-cyclobutylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)6-3-2-4-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJOZNKMMRLGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-2-acetamidoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



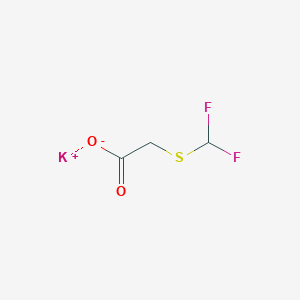

amine](/img/structure/B1432374.png)
![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432375.png)
![1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione](/img/structure/B1432378.png)
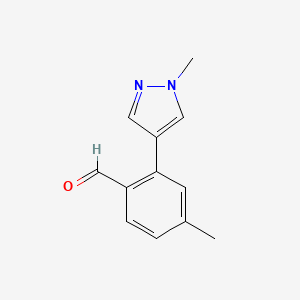
![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)
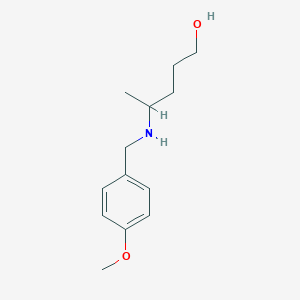

![5-Methyl-7-azaspiro[3.5]nonane](/img/structure/B1432389.png)
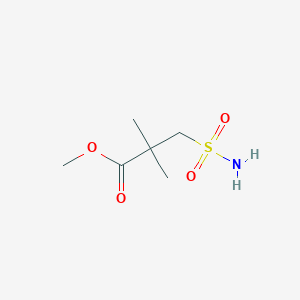
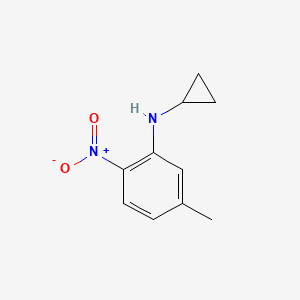
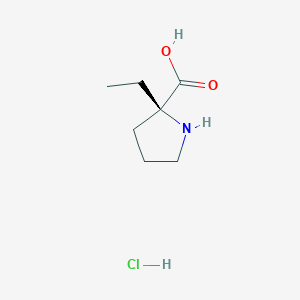
![6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1432395.png)